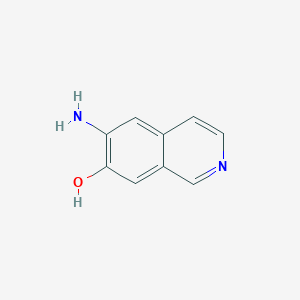

6-Aminoisoquinolin-7-ol

Description

6-Aminoisoquinolin-7-ol is a substituted isoquinoline derivative featuring an amino group (-NH₂) at position 6 and a hydroxyl group (-OH) at position 7. Isoquinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and synthetic utility. The unique positioning of functional groups in 6-Aminoisoquinolin-7-ol may confer distinct chemical reactivity, solubility, and biological activity compared to other substituted analogues.

Propriétés

IUPAC Name |

6-aminoisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDOHGGSNCTPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoisoquinolin-7-ol can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the use of benzylamine and a glyoxal acetal, which react to produce isoquinoline through the Schlittler-Müller reaction .

Industrial Production Methods

Industrial production of 6-Aminoisoquinolin-7-ol typically involves the selective extraction and fractional crystallization of coal tar derivatives. This method exploits the basicity of isoquinoline derivatives to isolate them from coal tar mixtures .

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminoisoquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of amino alcohols.

Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.

Applications De Recherche Scientifique

6-Aminoisoquinolin-7-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Aminoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound can also interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Substituents on the isoquinoline ring significantly influence physicochemical properties. Below is a comparison of key derivatives:

Physicochemical Properties

- Polarity and Solubility: Amino (-NH₂) and hydroxyl (-OH) groups in 6-Aminoisoquinolin-7-ol increase polarity, enhancing water solubility compared to halogenated derivatives like 6-bromo or 6-iodo analogues . Methoxy (-OCH₃) groups (e.g., 6-Methoxyisoquinolin-7-ol) balance solubility and lipophilicity, making them more stable under acidic conditions .

- Acidity/Basicity: The hydroxyl group at C7 in 6-Aminoisoquinolin-7-ol (pKa ~5–8) likely exhibits moderate acidity, comparable to 6-Nitro-8-quinolinol (pKa ~5.11) . Amino groups (pKa ~9–10) introduce basicity, enabling protonation in physiological environments .

- Thermal Stability: Halogenated derivatives (e.g., 6-Bromo-, 6-Iodo-) show higher boiling points (~375°C for 6-Iodo-7-methoxyisoquinoline) due to increased molecular mass .

Key Research Findings

- Structural Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry are critical for confirming substituent positions, as demonstrated for 7-hydroxy-6-methoxyisoquinoline derivatives .

- Reactivity Trends: Amino groups facilitate nucleophilic reactions, while halogens enable Suzuki-Miyaura couplings, highlighting divergent synthetic pathways .

Activité Biologique

6-Aminoisoquinolin-7-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Aminoisoquinolin-7-ol features an isoquinoline backbone with an amino group at the 6-position and a hydroxyl group at the 7-position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

The compound's mechanism of action involves:

- Enzyme Inhibition : 6-Aminoisoquinolin-7-ol can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction is crucial for disrupting cellular processes in pathogens and cancer cells.

- Cellular Pathway Modulation : It may influence pathways related to apoptosis and cell proliferation, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that 6-aminoisoquinolin-7-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.80 to 1.00 mg/ml . The compound's ability to disrupt bacterial cell function positions it as a potential lead in antibiotic development.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Studies suggest that it may affect the expression of genes involved in cancer progression, although further investigations are needed to fully elucidate these mechanisms .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, anticancer | Enzyme inhibition |

| 5-Aminoisoquinolin-1-one | PARP inhibition, anti-inflammatory | Inhibition of poly(ADP-ribose) polymerases (PARPs) |

| 8-Aminoquinoline | Antimalarial | Interference with parasite metabolism |

The comparison highlights the unique properties of 6-aminoisoquinolin-7-ol, particularly its dual role as both an antimicrobial and anticancer agent.

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, 6-aminoisoquinolin-7-ol was tested for its ability to inhibit cell proliferation. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The compound demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Research Findings on Enzyme Interaction

Molecular docking studies have been conducted to explore the binding affinity of 6-aminoisoquinolin-7-ol to target enzymes involved in cancer and infectious diseases. These studies revealed strong interactions with key enzymes, supporting its potential as a therapeutic agent .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.